Welcome to the BenchChem Online Store!
molecular formula C9H9NO2 B8372157 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid

6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid

Cat. No. B8372157
M. Wt: 163.17 g/mol
InChI Key: IRBZXFBNTZTOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115114B2

Procedure details

A 2N solution of LiOH (50 mL) in water was slowly added to the title compound of step 1 (10 g, 52.4 mmol) in MeOH (250 mL) at 0° C. The mixture was allowed to warm to rt and stirred for 30 min. The MeOH was reduced under vacuum and the residual aqueous solution was washed with EtOAc. The organic phase was re-extracted with water. The combined aqueous extracts were acidified to pH=2 with 1N HCl. The water was removed and preparative HPLC gave the title compound (5.4 g, 63%) as a white solid. 1H NMR (CD3OD, 400 MHz): δ 8.45 (d, J=5.6 Hz, 1H), 7.88 (d, J=5.6 Hz, 1H), 3.39 (t, J=8.0, 7.6 Hz, 2H), 3.16 (d, t, J=8.0, 7.6 Hz, 2H), 2.16-2.20 (m, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[Li+].[OH-].[C:3]1([C:12]([O:14]CC)=[O:13])[C:8]2[CH2:9][CH2:10][CH2:11][C:7]=2[CH:6]=[CH:5][N:4]=1>O.CO>[C:3]1([C:12]([OH:14])=[O:13])[C:8]2[CH2:9][CH2:10][CH2:11][C:7]=2[CH:6]=[CH:5][N:4]=1 |f:0.1|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
10 g
Type
reactant
Smiles
C1(=NC=CC2=C1CCC2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the residual aqueous solution was washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The organic phase was re-extracted with water
CUSTOM
Type
CUSTOM
Details
The water was removed

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=NC=CC2=C1CCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.